

Application Notes and Protocols for Isobutyl 2-(methylamino)benzoate

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Compound of Interest

Compound Name: *Isobutyl 2-(methylamino)benzoate*

Cat. No.: *B019027*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory procedures for the safe handling and use of **Isobutyl 2-(methylamino)benzoate** (CAS No: 65505-24-0). Due to the limited availability of data for this specific compound, information from structurally similar N-alkylated anthranilate esters is utilized to provide a comprehensive guide. All procedures should be performed with a thorough understanding of the potential hazards and in strict adherence to institutional safety protocols.

Compound Data and Physical Properties

Isobutyl 2-(methylamino)benzoate is an organic compound belonging to the class of benzoate esters.^[1] It is important to handle this compound with care, referencing its known properties and safety information for similar molecules.

Table 1: Physicochemical Properties of **Isobutyl 2-(methylamino)benzoate** and Related Compounds

Property	Value (Isobutyl 2-(methylamino)benzoate)	Value (Related Compounds)	Reference
Chemical Formula	C ₁₂ H ₁₇ NO ₂	-	[1]
Molecular Weight	207.27 g/mol	-	[1]
CAS Number	65505-24-0	-	[1]
Appearance	Liquid	Pale yellow solid (est. for isobutyl methyl anthranilate)	[1] [2]
Solubility	Likely soluble in organic solvents, less soluble in water.	-	[1]
Flash Point	Not available	133.33 °C (for isobutyl methyl anthranilate)	[2]
Boiling Point	Not available	-	
Density	Not available	-	

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for **Isobutyl 2-(methylamino)benzoate**, the following precautions are based on general laboratory safety principles and data for analogous compounds.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
- Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat are mandatory.
- Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.

Spill and Waste Disposal

- In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
- Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Move person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols

The following protocols are representative examples of the synthesis and potential application of **Isobutyl 2-(methylamino)benzoate**, adapted from procedures for structurally similar compounds.

Protocol 1: Synthesis of Isobutyl 2-(methylamino)benzoate via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of an N-alkylated anthranilate ester.

Materials:

- N-methylantranilic acid

- Isobutanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve N-methylantranilic acid in an excess of anhydrous isobutanol (e.g., a 1:10 to 1:20 molar ratio).
- **Catalyst Addition:** With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the N-methylantranilic acid).
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
- **Purification:**
 - Combine the organic extracts and wash with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude **Isobutyl 2-(methylamino)benzoate**.
- Further purification can be achieved by column chromatography if necessary.



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Caption: Workflow for the synthesis of **Isobutyl 2-(methylamino)benzoate**.

Protocol 2: Synthesis of a 2,3-disubstituted-4(3H)-quinazolinone

This protocol outlines a potential application of **Isobutyl 2-(methylamino)benzoate** as a precursor in the synthesis of quinazolinone derivatives, which are of interest in medicinal chemistry.[\[3\]](#)[\[4\]](#)[\[5\]](#)

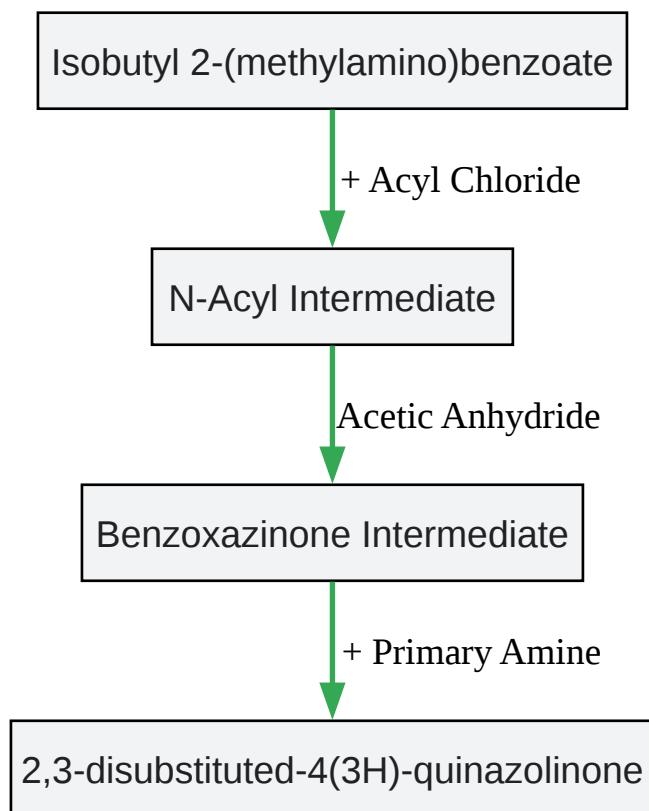
Materials:

- **Isobutyl 2-(methylamino)benzoate**
- Acyl chloride (e.g., butyryl chloride)
- Primary amine (e.g., aniline or benzylamine)
- Acetic anhydride
- Toluene

- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- N-Acylation: React **Isobutyl 2-(methylamino)benzoate** with an acyl chloride in an appropriate solvent to form the corresponding N-acyl derivative.
- Ring Closure to Benzoxazinone: Heat the N-acyl product with acetic anhydride to facilitate ring closure and form the 2-isobutyl-3-methyl-1,3-benzoxazin-4-one intermediate.[5]
- Quinazolinone Formation: Reflux the benzoxazinone intermediate with a primary amine (e.g., aniline) in a solvent such as toluene.[5] The reaction involves a nucleophilic attack by the amine, opening the benzoxazinone ring, followed by dehydration to form the final quinazolinone product.[5]
- Work-up and Purification:
 - After the reaction is complete (monitored by TLC), cool the mixture.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography.

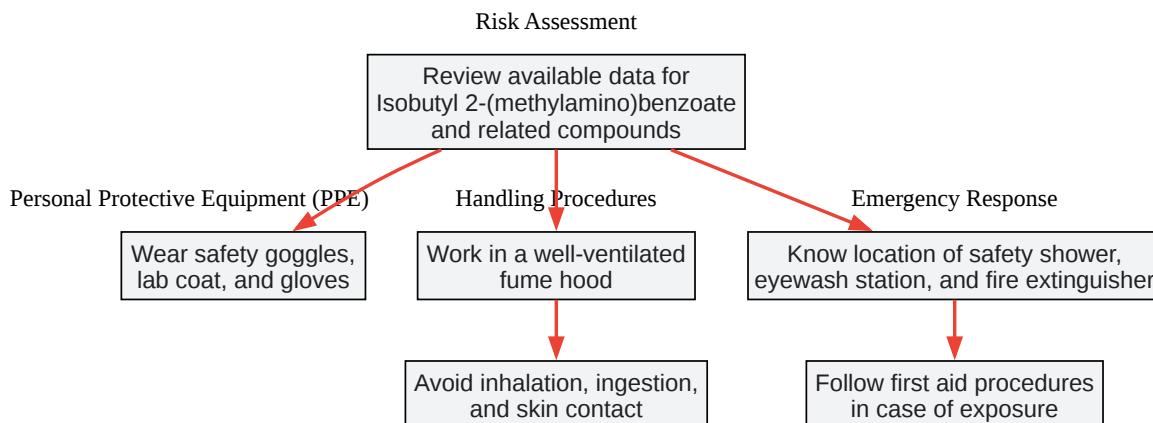


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Caption: Signaling pathway for the synthesis of a quinazolinone derivative.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of safety precautions when handling **Isobutyl 2-(methylamino)benzoate**.



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Caption: Logical flow of safety precautions for handling chemicals.

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